![molecular formula C7H7Br2NO2 B1354084 3,5-Dibromo-2,4-dimethoxypyridine CAS No. 443770-52-3](/img/structure/B1354084.png)
3,5-Dibromo-2,4-dimethoxypyridine
Overview
Description
“3,5-Dibromo-2,4-dimethoxypyridine” is a chemical compound with the molecular formula C7H7Br2NO2 . It is a pyridine derivative, which is a type of heterocyclic compound. Pyridines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of pyridine derivatives, including “3,5-Dibromo-2,4-dimethoxypyridine”, often involves ring cleavage methodology reactions. For instance, a study reports the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-2,4-dimethoxypyridine” can be analyzed using X-ray crystallography. The crystal crystallizes in the monoclinic space group P1 21/c1 .
Chemical Reactions Analysis
The chemical reactions involving “3,5-Dibromo-2,4-dimethoxypyridine” can be diverse, depending on the functional groups present in the molecule. For example, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dibromo-2,4-dimethoxypyridine” include its molecular formula (C7H7Br2NO2), average mass (296.944 Da), and monoisotopic mass (294.884338 Da) .
Scientific Research Applications
Spectroscopic Studies and Molecular Analysis
- Molecular Vibrations and Spectroscopic Analysis : Xavier and Gobinath (2012) conducted a detailed study on the molecular vibrations of 3,5-dibromo-2,4-dimethoxypyridine (DBDMP) using Fourier transform infrared (FT-IR) and FT-Raman spectroscopies. Their research provided valuable information on the vibrational frequencies, harmonic vibrational frequencies, infrared and Raman activities, and thermodynamic properties of DBDMP, making it a valuable contribution to molecular spectroscopy studies (Xavier & Gobinath, 2012).
Synthetic Applications and Chemical Reactions
Suzuki-Miyaura Cross-Coupling Reactions : Błachut, Czarnocki, and Wojtasiewicz (2006) utilized 3,5-dibromo-2,4-dimethoxypyridine in the Suzuki cross-coupling reaction to prepare a series of forensically significant pyridines. This method demonstrates the compound’s utility in the synthesis of complex organic structures, particularly in forensic science (Błachut et al., 2006).
Nitration of Pyridine Derivatives : Research by Hertog, Ammers, and Schukking (2010) and Johnson, Katritzky, and Viney (1967) explored the nitration of derivatives of pyridine N-oxide, including those involving 3,5-dibromo-2,4-dimethoxypyridine. These studies are significant for understanding the chemical behavior and reactivity of substituted pyridines in various reactions, including electrophilic substitution (Hertog et al., 2010); (Johnson et al., 1967).
Crystallographic and Structural Analysis
- Crystallographic Studies : Pugh (2006) and AlDamen and Haddad (2011) provided insights into the crystal structure of 3,5-dibromo-2,4-dimethoxypyridine derivatives. These studies are crucial forunderstanding the molecular geometry and interactions in solid-state physics and materials science. Pugh's research, in particular, examined the crystallization, molecular orientation, and pi-stacking in the solid state of dibromo-dimethylpyridine derivatives, offering a deeper understanding of their structural properties (Pugh, 2006); (AlDamen & Haddad, 2011).
Pharmacological and Biological Research
- Research on Pharmacological Properties : Fossheim et al. (1982) explored the molecular structures and pharmacological activities of calcium channel antagonists derived from pyridine compounds similar to 3,5-dibromo-2,4-dimethoxypyridine. Their findings are significant in medicinal chemistry, particularly in the development of new drugs and therapeutic agents (Fossheim et al., 1982).
Synthesis and Chemical Properties
- Synthesis of Complex Organic Compounds : The synthesis and characterization of complex organic compounds using 3,5-dibromo-2,4-dimethoxypyridine as a precursor or intermediate are explored in various studies. These include the synthesis of polyesters, unsymmetrical osmocenes, and bipyridyl compounds. Such research demonstrates the versatility of 3,5-dibromo-2,4-dimethoxypyridine in organic synthesis and its potential applications in material science and organic chemistry (Sugralina et al., 2018); (Arachchige et al., 2005); (Chen Yu-yan, 2004).
Future Directions
properties
IUPAC Name |
3,5-dibromo-2,4-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-10-7(12-2)5(6)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGGQLMMCFGFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Br)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2,4-dimethoxypyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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